Monomethyl fumarate

Overview

Description

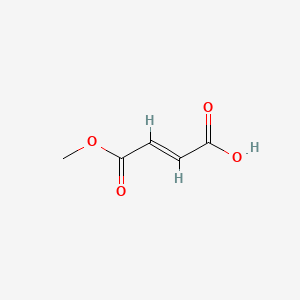

Monomethyl fumarate is a chemical compound with the molecular formula C5H6O4. It is a monoester of fumaric acid and methanol. This compound is known for its role as an active metabolite of dimethyl fumarate, a drug used in the treatment of multiple sclerosis. It has gained attention for its immunomodulatory and neuroprotective properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Monomethyl fumarate (MMF) primarily targets the Nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2) . NRF2 is a basic leucine zipper (bZIP) protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

MMF interacts with its target, NRF2, by altering its transcription factor . This alteration leads to the regulation of the expression of antioxidant proteins, which play a crucial role in protecting against oxidative damage caused by injury and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by MMF is the NRF2 pathway . The activation of this pathway leads to the expression of antioxidant proteins that protect against oxidative damage. This protection is particularly important in conditions characterized by injury and inflammation .

Pharmacokinetics

MMF is the active metabolite of dimethyl fumarate (DMF) and is responsible for its therapeutic efficacy . After oral administration, DMF is rapidly hydrolyzed in the intestinal mucosa to MMF . Peak concentrations of MMF are achieved within 5-6 hours . The pharmacokinetic parameters of MMF include maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration-time curve (AUC) from time zero (dosing time) to the last time point with measurable analyte concentration .

Result of Action

The action of MMF results in a variety of molecular and cellular effects. It has been shown to increase cellular redox potential, glutathione, ATP levels, and mitochondrial membrane potential . Furthermore, MMF treatment significantly improves cell viability after toxic oxidative challenge . In the context of neuroprotection, MMF has been shown to prevent morphologic changes induced by bright light exposure in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of MMF can be influenced by various environmental factors. It’s important to note that like all medications, MMF should be stored under appropriate conditions to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Monomethyl fumarate interacts with several enzymes, proteins, and other biomolecules. It is an agonist of the hydroxycarboxylic acid 2 (HCA2) receptor/GPR109A . It also alters the NFE2L2 (Nuclear factor erythroid 2-related factor 2) transcription factor .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It reduces inflammation and protects nerve cells from damage . It also prevents the migration of immune cells into the brain and spinal cord .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates the Nrf2 pathway, which is involved in cellular response to oxidative stress . It also acts as a nicotinic acid receptor agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The initial dose is usually 95 mg twice daily for 7 days, after which the dose is increased to a maintenance dosage of 190 mg twice daily .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been shown to significantly decrease infarction volume and improve neurobehavioral deficits after middle cerebral artery occlusion (MCAO) .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, with no involvement of the CYP-450 system . It is metabolized by this cycle and about 60% of the dose is excreted as exhaled CO2 .

Transport and Distribution

This compound is administered orally and can be taken with or without food . It is absorbed in the body and distributed primarily in the mitochondria .

Subcellular Localization

This compound is primarily localized in the mitochondria in most cells and tissues . In certain tissues such as pancreatic acinar cells, in addition to mitochondria, this protein is also present at specific extramitochondrial sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethyl fumarate can be synthesized through the alcoholysis of maleic anhydride with methanol, producing monomethyl maleate. This intermediate is then isomerized to form this compound. The reaction conditions typically involve the use of ethyl acetate and fumaryl chloride at temperatures ranging from 80°C to 100°C for 60 to 120 minutes .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process involves the alcoholysis of maleic anhydride with methanol to produce monomethyl maleate, followed by isomerization to this compound. The reaction is carried out in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Monomethyl fumarate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: this compound can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Fumaric acid.

Reduction: Succinic acid.

Substitution: Various substituted fumarates depending on the reagents used.

Scientific Research Applications

Monomethyl fumarate has a wide range of scientific research applications:

Comparison with Similar Compounds

Dimethyl fumarate: A diester of fumaric acid, used as a prodrug that metabolizes into monomethyl fumarate.

Monoethyl fumarate: Another monoester of fumaric acid, used in combination with other fumarates for therapeutic purposes.

Comparison:

Dimethyl fumarate vs. This compound: Dimethyl fumarate is a prodrug that is metabolized into this compound, which is the active form.

Monoethyl fumarate vs. This compound: Monoethyl fumarate is used in combination with other fumarates, whereas this compound is used as a standalone therapeutic agent.

This compound stands out due to its direct activation of the NRF2 pathway and its effectiveness in treating multiple sclerosis, making it a unique and valuable compound in both research and clinical settings.

Properties

IUPAC Name |

(E)-4-methoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHAVTQWNUWKEO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016498 | |

| Record name | Monomethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2756-87-8 | |

| Record name | Monomethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monomethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)

![3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1676659.png)